N-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methoxyphenyl}-N-methylbenzenesulfonamide
Beschreibung
This compound features a benzenesulfonamide core linked to a 2-methoxyphenyl group substituted at the 5-position with a sulfonated 3,5-dimethylpyrazole moiety. Its crystallographic data, if available, could be refined using programs like SHELXL due to its small-molecule nature .
Eigenschaften
IUPAC Name |
N-[5-(3,5-dimethylpyrazol-1-yl)sulfonyl-2-methoxyphenyl]-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-14-12-15(2)22(20-14)29(25,26)17-10-11-19(27-4)18(13-17)21(3)28(23,24)16-8-6-5-7-9-16/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIWQLIFYHDOEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC(=C(C=C2)OC)N(C)S(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methoxyphenyl}-N-methylbenzenesulfonamide typically involves the alkylation of pyrazoles with poly(bromomethyl) compounds using t-BuOK/THF as a base . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds, followed by their subsequent reactions to form the final product. These processes are optimized for scalability and cost-effectiveness, ensuring that the compound can be produced in large quantities for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methoxyphenyl}-N-methylbenzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methoxyphenyl}-N-methylbenzenesulfonamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methoxyphenyl}-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Analysis: Sulfonyl and Heterocyclic Groups
Target Compound vs. N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-1,3-oxazol-2-amine Derivatives ()
Compounds in share the 5-(ethylsulfonyl)-2-methoxyphenyl group but differ in the heterocyclic amine (1,3-oxazol-2-amine vs. pyrazol-sulfonyl-benzenesulfonamide). Key differences:
- Lipophilicity : The 3,5-dimethylpyrazole in the target compound increases steric bulk and lipophilicity compared to oxazole derivatives, which may enhance membrane permeability .
Target Compound vs. N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide ()
Both compounds contain sulfonamide-linked pyrazole moieties. Differences include:
Physicochemical Properties (Inferred)
Hypothetical Solubility and Stability
- Solubility : The methoxy group in the target compound may improve organic solvent solubility compared to ethylsulfonyl derivatives (). However, the dual sulfonyl groups could reduce aqueous solubility.
- Thermal Stability: Methyl and methoxy substituents likely enhance thermal stability relative to amino/hydroxy-substituted pyrazoles (), which may be prone to oxidation .
Molecular Weight and Formula
While the target’s exact molecular weight is unspecified, analogs in and range from ~361 to 450 g/mol.
Data Table: Structural and Hypothetical Comparison
Q & A
Q. What are the optimal synthetic routes for N-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methoxyphenyl}-N-methylbenzenesulfonamide?
The compound can be synthesized via nucleophilic substitution reactions between pyrazole-containing amines and sulfonyl chlorides. A validated method involves reacting 1-(4-aminophenyl)-3,5-dimethylpyrazole with benzenesulfonyl chloride in anhydrous THF, using triethylamine as a base. Reaction progress is monitored via thin-layer chromatography (TLC), followed by extraction with dichloromethane and purification under reduced pressure . Additional optimization includes strict control of temperature (0–5°C for exothermic steps) and reaction times (6–12 hours), with yields improved by iterative solvent selection (e.g., DMF for solubility) .
Q. How is the purity and structural integrity of this compound verified?
Purity is assessed using HPLC with reverse-phase C18 columns (e.g., 90:10 acetonitrile/water mobile phase), targeting ≥95% purity. Structural confirmation relies on - and -NMR spectroscopy to identify key signals, such as the sulfonamide (-SONH-) proton at δ 3.1–3.3 ppm and pyrazole ring protons at δ 6.5–7.2 ppm. Mass spectrometry (ESI-MS) further validates molecular weight (e.g., m/z 485.57 for CHNOS) .
Q. What are the key functional groups influencing this compound's reactivity?
The sulfonamide group (-SONH-) enables hydrogen bonding with biological targets, while the 3,5-dimethylpyrazole moiety enhances lipophilicity and metabolic stability. The methoxy (-OCH) group on the phenyl ring modulates electronic effects, influencing regioselectivity in substitution reactions .
Advanced Research Questions
Q. How do researchers resolve contradictions between computational predictions and experimental bioactivity data?
Discrepancies are addressed by combining molecular dynamics (MD) simulations (e.g., AMBER force fields) with surface plasmon resonance (SPR) to validate binding kinetics. For instance, if computational models suggest high affinity for carbonic anhydrase but experimental IC values are suboptimal, crystallography (e.g., PDB deposition) can identify steric clashes or solvation effects missed in silico .
Q. What strategies determine the compound's interactions with enzymes like carbonic anhydrase?
Kinetic assays using stopped-flow spectroscopy measure enzymatic inhibition (e.g., monitoring CO hydration rates). Structural insights are gained via X-ray crystallography of enzyme-inhibitor complexes, resolving key interactions like Zn coordination by the sulfonamide group. Competitive binding assays with acetazolamide (a known inhibitor) further contextualize potency .
Q. How is QSAR applied to optimize the compound's pharmacological profile?
Quantitative structure-activity relationship (QSAR) models are built using descriptors like logP, molar refractivity, and H-bond acceptor count. For example, replacing the 3,5-dimethylpyrazole with bulkier substituents (e.g., 2-fluorophenyl) may improve membrane permeability, as predicted by CoMFA/CoMSIA analyses. Experimental validation via cytotoxicity assays (e.g., IC in HeLa cells) refines these predictions .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
Crystallization is hindered by the compound's conformational flexibility (e.g., rotating sulfonamide bonds). Strategies include slow vapor diffusion with DMSO/water mixtures and seeding with structurally analogous crystals (e.g., benzenesulfonamide derivatives). Powder XRD can confirm crystallinity when single crystals are unattainable .
Q. Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of sulfonyl chlorides .
- Characterization : Use deuterated DMSO for NMR to resolve exchangeable protons .
- Biological Assays : Pair SPR with isothermal titration calorimetry (ITC) to dissect enthalpic/entropic contributions to binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
